molecular formula C14H19NO2 B12285879 1-(4-Ethylphenyl)piperidine-4-carboxylic acid CAS No. 1241894-78-9

1-(4-Ethylphenyl)piperidine-4-carboxylic acid

Cat. No.: B12285879
CAS No.: 1241894-78-9
M. Wt: 233.31 g/mol
InChI Key: RIVCPNNWLKPMQZ-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C14H19NO2. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and organic synthesis . This compound features a piperidine ring substituted with a 4-ethylphenyl group and a carboxylic acid group, making it a versatile building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)piperidine-4-carboxylic acid typically involves the reaction of 4-ethylbenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product . Common reagents used in this synthesis include sodium borohydride for reduction and acetic acid for cyclization.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of advanced catalysts and optimized reaction conditions to achieve efficient conversion rates. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products Formed:

Scientific Research Applications

1-(4-Ethylphenyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

1241894-78-9

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-(4-ethylphenyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C14H19NO2/c1-2-11-3-5-13(6-4-11)15-9-7-12(8-10-15)14(16)17/h3-6,12H,2,7-10H2,1H3,(H,16,17)

InChI Key

RIVCPNNWLKPMQZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CCC(CC2)C(=O)O

Origin of Product

United States

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